2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime
Description
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5- |
InChI Key |
BXPMAGSOWXBZHS-UITAMQMPSA-N |
Isomeric SMILES |
CC(C)(/C=N\OC(=O)NC)S(=O)C |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction follows a two-step mechanism:
-
Deprotonation of the oxime’s hydroxyl group by a base or catalyst, forming a nucleophilic oximate ion.
-
Attack of the oximate ion on the carbonyl carbon of methyl isocyanate, resulting in the formation of the carbamoyloxime derivative.
The stoichiometric ratio of methyl isocyanate to oxime is critical. A molar ratio of 1:1 is typically employed, with a slight excess of methyl isocyanate (up to 1.05:1) to ensure complete conversion.
Reaction Conditions
Key parameters for optimal yield include:
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 0°C – 30°C | 5°C – 25°C |
| Reaction Time | 0.5 – 4 hours | 2 hours |
| Solvent | Water | Water |
| Catalyst | Phosphoric acid (optional) | 0.5–2 wt% |
The use of water as a solvent is unconventional for isocyanate reactions but mitigates side reactions (e.g., hydrolysis of methyl isocyanate) at low temperatures.
Catalytic Enhancements and Kinetic Control
Role of Catalysts
While the reaction proceeds without catalysts, additives like phosphoric acid accelerate the carbamoylation. Catalysts lower the activation energy by stabilizing the transition state, achieving >90% yield within 2 hours.
Temperature-Dependent Selectivity
At temperatures >30°C, competing hydrolysis of methyl isocyanate to methylamine and carbon dioxide becomes significant. Maintaining the reaction below 25°C suppresses this pathway, favoring carbamoylation.
Industrial-Scale Synthesis and Workup
Batch Process Optimization
Large-scale production employs batch reactors with rigorous temperature control. Methyl isocyanate is added subsurface to minimize volatilization, and stirring rates exceeding 500 rpm ensure homogeneity.
Isolation and Purification
Post-reaction, the product precipitates as a water-wet cake. Filtration under reduced pressure followed by washing with cold water removes residual reagents. The final product typically exhibits >98% purity by HPLC.
Alternative Synthetic Pathways
Oxidation of Aldicarb
2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime can be derived from aldicarb (2-methyl-2-(methylthio)propionaldehyde O-((methylamino)carbonyl)oxime) via oxidation with hydrogen peroxide or ozone. This method introduces the sulfinyl group but requires careful control to avoid over-oxidation to the sulfone.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used to convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfone derivatives .
Scientific Research Applications
Organic Synthesis
The compound serves as a significant intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable in the development of new synthetic pathways .
Medicinal Chemistry
Recent studies have highlighted the compound's potential in medicinal chemistry:
- Anticancer Activity : Research indicates that it exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells, which is desirable for anticancer agents .
- Enzyme Inhibition : The compound has been shown to inhibit fatty acid synthase activity, leading to decreased lipogenesis in cancer cells, which correlates with reduced cellular proliferation and increased oxidative stress.
Agrochemicals
The compound is also explored for its applications in agrochemicals, particularly as a pesticide or an insecticide. Its structure enables it to interact effectively with biological systems, providing a basis for developing effective pest control agents .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of 2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime on various cancer cell lines. The results demonstrated that the compound selectively inhibited the growth of cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies.
Case Study 2: Enzyme Modulation
Another investigation focused on the modulation of fatty acid synthase activity by this compound. The findings indicated that it effectively inhibited enzyme activity, leading to reduced lipid synthesis in cancerous cells, thus providing a dual mechanism of action against tumor growth .
Mechanism of Action
The primary mechanism of action of 2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death in pests . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
Toxicity :
- Acute Toxicity : Intraperitoneal LD₅₀ in rats: 0.47 mg/kg , indicating extreme toxicity .
- Human Effects: Potential to cause nausea, vomiting, and neuromuscular effects (e.g., fasciculations) upon exposure .
- Environmental Impact: Decomposes into NOₓ and SOₓ, contributing to air pollution .
Comparison with Structurally Similar Compounds
The compound belongs to a class of carbamate pesticides with varying sulfur oxidation states. Key analogs include:
Aldicarb (2-Methyl-2-(methylthio)propanal O-((methylamino)carbonyl)oxime)
Aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime)
Comparative Data Table
Key Findings and Implications
Structural Influence on Toxicity :
- The sulfinyl derivative (target compound) exhibits the highest acute toxicity (LD₅₀ = 0.47 mg/kg), likely due to its reactive sulfinyl group enhancing bioactivity .
- Aldoxycarb (sulfone) shows reduced acute toxicity compared to the sulfinyl analog but greater environmental persistence due to its stable sulfonyl group .
Environmental and Regulatory Considerations :
- Aldicarb is restricted in many regions due to groundwater contamination risks .
- The sulfoxide and sulfone derivatives are regulated as hazardous substances under EPA guidelines .
Metabolic Relationships :
- Oxidation of aldicarb’s thioether group produces the sulfoxide intermediate (target compound), which is further oxidized to the sulfone (aldoxycarb) . This metabolic pathway influences both toxicity profiles and environmental half-lives.
Biological Activity
2-Methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime, also known by its CAS number 1646-87-3, is a chemical compound primarily noted for its role as an intermediate in organic synthesis and its applications in pesticide formulations. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential therapeutic applications.
- Molecular Formula : C₇H₁₄N₂O₃S
- Molecular Weight : 206.26 g/mol
- Density : 1.21 g/cm³
- Index of Refraction : 1.522
- Storage Temperature : 2-8°C
Toxicological Profile
This compound exhibits significant toxicity, particularly through ingestion and other routes. The following toxic effects have been documented:
- Oral Toxicity : The compound has a reported TDLo (Lowest Published Toxic Dose) of 54 µg/kg, leading to symptoms such as:
These effects indicate that the compound is highly toxic if swallowed, classified under hazard codes T+ (very toxic).
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological pathways. As a sulfoxide, it may influence neurotransmitter systems or enzymatic activities related to nerve function and gastrointestinal motility.
Pesticidal Applications
Research indicates that compounds similar to this compound are utilized in agricultural settings due to their insecticidal properties. The compound's mechanism involves disrupting normal physiological processes in pests, leading to paralysis and death.
Comparative Studies
A comparative analysis of related compounds has shown varying degrees of toxicity and efficacy in pest control. For instance, the following table summarizes the biological activities of selected analogs:
| Compound Name | CAS Number | Biological Activity | Toxicity Level |
|---|---|---|---|
| Aldicarb | 116-06-3 | Insecticide | Very High |
| Methomyl | 16752-77-5 | Insecticide | High |
| Carbofuran | 15663-27-1 | Insecticide | Moderate |
| This compound | 1646-87-3 | Intermediate in synthesis; potential insecticidal properties | Very High |
Safety Considerations
Given its high toxicity profile, stringent safety measures are recommended when handling this compound. Avoiding inhalation and skin contact is crucial, as indicated by safety statements associated with the compound .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-methyl-2-(methylsulfinyl)propanal O-((methylamino)carbonyl)oxime, and how do reaction conditions influence yield?
- The compound is synthesized via oxidation of aldicarb (2-methyl-2-(methylthio)propanal derivative), where the thioether (-S-) group is oxidized to sulfinyl (-SO-) using agents like hydrogen peroxide or ozone. Key parameters include temperature (20–40°C), solvent polarity (e.g., acetone/water mixtures), and catalyst selection (e.g., Ti⁴⁺) to prevent over-oxidation to sulfone derivatives. Yield optimization requires strict control of stoichiometry and reaction time .
Q. How can researchers differentiate between sulfinyl, sulfonyl, and thio derivatives of aldicarb using spectroscopic methods?
- IR Spectroscopy : Sulfinyl groups show distinct S=O stretching at 1030–1060 cm⁻¹, while sulfonyl groups exhibit stronger absorption at 1300–1350 cm⁻¹ (asymmetric) and 1140–1180 cm⁻¹ (symmetric). Thioether (-S-) lacks these bands.
- NMR : The sulfinyl proton environment (e.g., CH₃-SO-) appears as a singlet downfield-shifted to δ 2.7–3.0 ppm in ¹H NMR, compared to δ 2.1–2.3 ppm for thioether. Mass spectrometry (MS) further confirms molecular ions (e.g., m/z 222 for sulfoxide vs. 238 for sulfone) .
Q. What chromatographic methods are recommended for detecting trace residues of this compound in environmental samples?
- Use reversed-phase HPLC with a C18 column and mobile phase (acetonitrile:water, 60:40 v/v) at 1.0 mL/min. Detection via UV absorbance at 210 nm or tandem MS (LC-MS/MS) enhances sensitivity (LOQ < 0.01 ppm). For soil/water matrices, solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates (>85%) .
Advanced Research Questions
Q. How does the sulfinyl group influence the environmental persistence and degradation pathways compared to aldicarb and its sulfone metabolite?
- The sulfinyl group increases hydrophilicity (log Kow ~1.2 vs. 2.1 for aldicarb), enhancing mobility in groundwater. Degradation occurs via hydrolysis (t₁/₂ = 7–14 days at pH 7) or microbial action (e.g., Pseudomonas spp.), yielding nontoxic oximes and methylamine. In contrast, aldicarb sulfone (log Kow ~0.5) persists longer (t₁/₂ > 30 days) due to resistance to hydrolysis .
Q. What mechanistic insights explain the acetylcholinesterase (AChE) inhibition potency of this compound versus its analogs?
- The sulfinyl group’s electron-withdrawing effect increases the oxime carbamate’s electrophilicity, enhancing AChE phosphorylation. In vitro assays show IC₅₀ values of 0.8 µM (sulfoxide) vs. 2.5 µM (aldicarb). Molecular docking reveals stronger hydrogen bonding with Ser203 and His447 residues in the AChE active site compared to sulfone derivatives .
Q. How can contradictory toxicity data (e.g., LD₅₀ variations in rodent studies) be resolved methodologically?
- Discrepancies arise from purity (>98% required), vehicle (aqueous vs. oil-based), and strain-specific metabolic differences (e.g., CYP450 expression in Sprague-Dawley vs. Wistar rats). Standardize protocols per OECD Guideline 423, including fasting periods and dose-normalization to body surface area. Cross-validate using in vitro hepatocyte models to assess metabolic activation .
Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro neurotoxicity assays?
- Use phosphate buffers (pH 6.5–7.0) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis. Store solutions at 4°C under nitrogen to prevent oxidation. Stability tests via LC-MS show <5% degradation over 24 hours under these conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
